

# PL37: A Novel Approach to Pain Management - A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PL37**, a first-in-class dual enkephalinase inhibitor (DENKI), with established treatments for neuropathic pain and migraine. The information is based on publicly available preclinical and early-phase clinical trial data. It is important to note that the full results of the Phase 2a clinical trial for **PL37** in painful diabetic neuropathy have not been formally published.

## **Executive Summary**

**PL37** represents a novel therapeutic strategy for pain management by targeting the body's endogenous opioid system. As a dual inhibitor of neprilysin (NEP) and aminopeptidase N (APN), **PL37** prevents the degradation of enkephalins, the body's natural painkillers. This mechanism of action suggests the potential for effective analgesia without the significant side effects associated with traditional opioid agonists. Preclinical studies have shown promise in models of neuropathic pain and migraine. However, a definitive comparison with current standards of care awaits the publication of comprehensive clinical trial data.

## Mechanism of Action: Enhancing Endogenous Pain Relief

**PL37**'s therapeutic effect is derived from its ability to prolong the activity of endogenous enkephalins. These opioid peptides are released in response to painful stimuli and act on

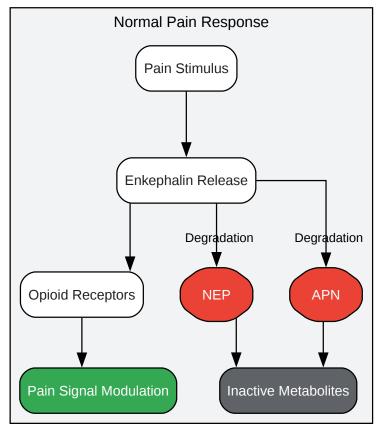


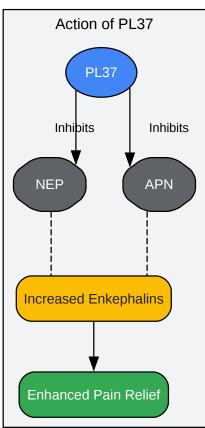




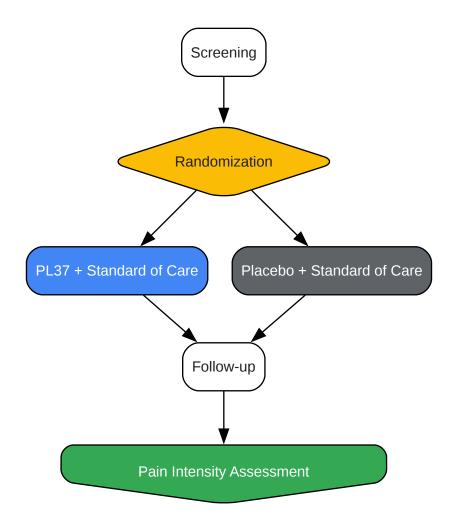
opioid receptors to modulate pain signals. However, they are rapidly broken down by the enzymes NEP and APN. By inhibiting both of these enzymes, **PL37** effectively increases the local concentration and duration of action of enkephalins in areas of pain.[1][2]











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### References

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